molecular formula C7H8F2O2 B2995285 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid CAS No. 1773508-80-7

1,1-Difluorospiro[2.3]hexane-5-carboxylic acid

Cat. No. B2995285
M. Wt: 162.136
InChI Key: CSENACBSALYMRZ-DTXYKFKXSA-N
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Description

“1,1-Difluorospiro[2.3]hexane-5-carboxylic acid” is a chemical compound with the CAS Number: 1955514-17-6 . It has a molecular weight of 162.14 . The IUPAC name for this compound is also 1,1-difluorospiro[2.3]hexane-5-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8F2O2/c8-7(9)3-6(7)1-4(2-6)5(10)11/h4H,1-3H2,(H,10,11) . This indicates the molecular structure of the compound. It contains a total of 20 bonds; 12 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 three-membered ring, 1 four-membered ring, and 1 carboxylic acid (aliphatic) .

Scientific Research Applications

Chemical and Crystallographic Characterization

1,1-Difluorospiro[2.3]hexane-5-carboxylic acid's scientific research applications mainly revolve around its unique structural and chemical properties. While direct studies on this specific compound are scarce, research on related difluoro compounds and their applications provide insight into potential uses.

For instance, the study of diflunisal–hexane, which involves a difluoro compound, highlights the significance of such molecules in forming specific crystal lattice structures. This research shows how 2′,4′-Di­fluoro-4-hydroxy­bi­phenyl-3-carboxyl­ic acid forms a monoclinic crystal lattice with special channels. These channels are crucial for the material's properties and can influence its application in drug formulation and material science (Hansen, Perlovich, & Bauer-Brandl, 2001).

Directed Ring-Opening and Chemical Synthesis

Another application is found in the directed ring-opening of 1,5-dioxaspiro[3.2]hexanes, which shares a spiro configuration with 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid. This research illustrates the potential for selective formation of 2,2-disubstituted oxetanes, showcasing the versatility of spiro compounds in synthesizing complex molecules with significant implications for pharmaceuticals and organic chemistry (Taboada et al., 2003).

Environmental and Degradation Studies

While the direct environmental impact and degradation pathways of 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid have not been specifically studied, research on similar perfluoroalkyl and polyfluoroalkyl substances provides insights into the environmental persistence and potential degradation mechanisms of fluorinated compounds. Studies on the electrochemical oxidation of hexafluoropropylene oxide dimer acid (GenX), a related fluorinated compound, offer mechanistic insights into the degradation of persistent carbon-fluorine bonds, which are characteristic of fluorinated organic compounds. This research is critical for understanding the environmental behavior and treatment of water contaminated with fluorinated substances (Pica et al., 2019).

Synthesis of Fluorinated Compounds

The synthesis of mono- and difluoronaphthoic acids represents another facet of fluorinated compound research, which could potentially relate to the synthesis and applications of 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid. The methodologies developed for the synthesis of these fluorinated naphthoic acids underscore the broader utility of fluorinated compounds in organic synthesis and material science (Tagat et al., 2002).

Safety And Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS will provide comprehensive information about handling, storage, and disposal of the compound.

properties

IUPAC Name

2,2-difluorospiro[2.3]hexane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O2/c8-7(9)3-6(7)1-4(2-6)5(10)11/h4H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSENACBSALYMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC2(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Difluorospiro[2.3]hexane-5-carboxylic acid

CAS RN

1955514-17-6, 1773508-80-7
Record name 1,1-difluorospiro[2.3]hexane-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(3r,5r)-1,1-difluorospiro[2.3]hexane-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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